molecular formula C10H12Br2 B1443886 1-Bromo-4-(1-bromo-2-methylpropyl)benzene CAS No. 1341871-86-0

1-Bromo-4-(1-bromo-2-methylpropyl)benzene

Cat. No.: B1443886
CAS No.: 1341871-86-0
M. Wt: 292.01 g/mol
InChI Key: GRPVJBJLNJCJAZ-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-bromo-2-methylpropyl)benzene is an organic compound with the molecular formula C10H12Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and a 1-bromo-2-methylpropyl group is attached to the benzene ring

Properties

IUPAC Name

1-bromo-4-(1-bromo-2-methylpropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPVJBJLNJCJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-4-(1-bromo-2-methylpropyl)benzene typically involves a multi-step process. One common method includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-4-(1-bromo-2-methylpropyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-(1-bromo-2-methylpropyl)benzene has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 1-Bromo-4-(1-bromo-2-methylpropyl)benzene include:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.

Biological Activity

1-Bromo-4-(1-bromo-2-methylpropyl)benzene, a brominated aromatic compound, has garnered attention in various fields of chemical and biological research. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for evaluating its applicability in pharmaceuticals and other industries.

Chemical Structure and Properties

This compound has the molecular formula C10H12Br2C_{10}H_{12}Br_2 and a molecular weight of approximately 287.02 g/mol. The compound features a phenyl ring substituted with two bromine atoms and a branched alkyl group, which contributes to its unique reactivity and biological profile.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential applications:

  • Antimicrobial Properties : Studies have shown that brominated compounds can exhibit significant antimicrobial effects against various pathogens. The presence of bromine atoms enhances the compound's ability to disrupt microbial cell membranes, leading to increased lethality against bacteria and fungi .
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. The mechanism is thought to involve the induction of apoptosis (programmed cell death) and interference with cellular signaling pathways that regulate growth and survival .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Interaction with Cellular Targets : The bromine atoms in the structure may interact with specific enzymes or receptors, altering their activity. This interaction can lead to downstream effects on metabolic pathways involved in cell growth and apoptosis.
  • Oxidative Stress Induction : Brominated compounds are known to generate reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. This oxidative stress may trigger apoptotic pathways in cancer cells .

Case Studies

Several case studies have explored the biological activity of related brominated compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various brominated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with multiple bromine substitutions exhibited enhanced antibacterial properties compared to their non-brominated counterparts.
  • Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that certain brominated aromatic compounds could significantly reduce cell viability through apoptosis induction. These findings suggest that similar mechanisms may be applicable to this compound .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines
MechanismInvolves oxidative stress and enzyme interaction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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